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molecular formula C12H12O3 B8694451 7-Methoxy-3,4-dihydro-1-naphthalenecarboxylic acid

7-Methoxy-3,4-dihydro-1-naphthalenecarboxylic acid

Cat. No. B8694451
M. Wt: 204.22 g/mol
InChI Key: ROSZDWNARIOXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576657B2

Procedure details

The sub-title compound was prepared according to the method described in Example 1(ii) above from 7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester (0.39 g; 1.79 mmol; from step (i) above) and LiOH.H2O (0.15 g; 3.57 mmol). Yield 148 mg (40%).
Name
7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[C:13]([O:15]C)=[O:14])=[CH:5][CH:4]=1.O[Li].O>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester
Quantity
0.39 g
Type
reactant
Smiles
COC1=CC=C2CCC=C(C2=C1)C(=O)OC
Step Two
Name
LiOH.H2O
Quantity
0.15 g
Type
reactant
Smiles
O[Li].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC=C(C2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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